N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide
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Overview
Description
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethyl and methylpiperazinyl groups, as well as a phenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The dimethyl and methylpiperazinyl groups are introduced through nucleophilic substitution reactions.
Amide Formation: The phenylacetamide moiety is attached via an amide bond formation reaction, often using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-4-fluorobenzamide
- N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide
Uniqueness
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the phenylacetamide moiety
Biological Activity
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₁N₅O |
Molecular Weight | 263.34 g/mol |
CAS Number | 1448044-32-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The compound is believed to modulate enzyme activity and affect signal transduction pathways, potentially leading to therapeutic effects in various diseases. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, thus altering cellular functions.
- Receptor Modulation : It interacts with specific receptors, which can lead to changes in cellular signaling and physiological responses.
Biological Activity and Pharmacological Effects
Research studies have highlighted several significant biological activities associated with this compound:
- Antimicrobial Activity :
-
Anticonvulsant Activity :
- The compound has been evaluated for its anticonvulsant properties in animal models. Initial screenings indicated efficacy in reducing seizure activity in models such as maximal electroshock (MES) tests . The structure-activity relationship (SAR) studies suggested that modifications to the piperazine moiety could enhance anticonvulsant effects.
-
Potential Anticancer Properties :
- Preliminary investigations into the anticancer potential of this compound indicate that it may inhibit tumor growth by targeting specific cancer-related pathways. The unique structural features allow for selective binding to cancer cell receptors .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of several derivatives of this compound against common bacterial strains. Results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL, indicating strong antimicrobial activity .
Case Study 2: Anticonvulsant Screening
In a series of experiments involving MES and subcutaneous pentylenetetrazole (scPTZ) tests on mice, several compounds derived from this structure displayed significant anticonvulsant activity. Notably, one derivative protected against seizures at doses of 100 mg/kg . The findings emphasize the potential for developing new anticonvulsant medications based on this scaffold.
Properties
IUPAC Name |
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-18(22-17(25)13-16-7-5-4-6-8-16)15(2)21-19(20-14)24-11-9-23(3)10-12-24/h4-8H,9-13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWITWXHZVQKFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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